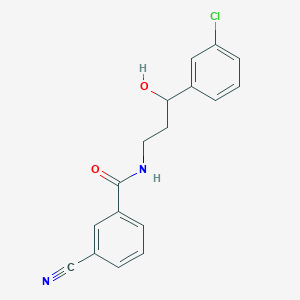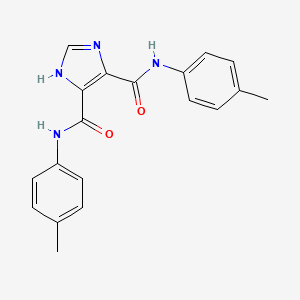![molecular formula C21H18N2O4S B2695788 3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide CAS No. 622355-49-1](/img/structure/B2695788.png)
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
説明
3-(5-cinnamylidene-2,4-dioxo-3-thiazolidinyl)-N-(4-hydroxyphenyl)propanamide is an anilide.
科学的研究の応用
1. Potential in Treating Cardiovascular Disorders
The compound shows promise in the treatment of cardiovascular diseases. It exhibits calcium antagonistic activity, which is crucial for managing conditions like hypertension and cardiac arrhythmias. This is supported by research on similar thiazolidinone derivatives, which have shown significant Ca2+ antagonistic activity. Such compounds were also evaluated for their effects on coronary blood flow, suggesting potential benefits in cardiovascular therapeutics (Kato et al., 1999).
2. Implications in Cancer Treatment
The compound has potential applications in cancer treatment. Studies on related thiazolidinone derivatives have demonstrated significant anticancer activities. For instance, certain derivatives have been found to be highly cytotoxic against specific cancer cell lines, indicating the potential of these compounds in developing new cancer therapies (Tumosienė et al., 2020).
3. Role in Anticonvulsant Therapies
Research on thiazolidinone derivatives has revealed their effectiveness as anticonvulsant agents. They have been found to exhibit broad spectra of activity across various seizure models, making them potential candidates for the treatment of epilepsy and related seizure disorders (Kamiński et al., 2015).
4. Use in Antimicrobial and Antiviral Treatments
Some thiazolidinone derivatives have shown antimicrobial and antiviral properties. They have been tested against various bacterial strains, and some compounds have displayed inhibitory activity against Hepatitis C virus, suggesting their potential in treating infectious diseases (Çıkla et al., 2013).
5. Applications in Anti-inflammatory Therapies
These compounds have also been investigated for their anti-inflammatory properties. They have shown significant activity in experimental models of inflammation, which could be beneficial in the treatment of various inflammatory disorders (Kalia et al., 2007).
特性
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-17-11-9-16(10-12-17)22-19(25)13-14-23-20(26)18(28-21(23)27)8-4-7-15-5-2-1-3-6-15/h1-12,24H,13-14H2,(H,22,25)/b7-4+,18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXMXBBJJJNVPV-DFBITEFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)
![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)

![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine](/img/structure/B2695724.png)

